![molecular formula C20H26N2O5S B2367059 3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946272-17-9](/img/structure/B2367059.png)
3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has shown promising results in several studies.
Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to "3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" have been designed, synthesized, and evaluated for their anticancer activity. For instance, a series of substituted benzamides exhibiting moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer has been reported. These compounds demonstrated higher anticancer activities than the reference drug in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Synthesis of Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds derived from precursors with similar structural attributes has shown potential for the development of new anti-inflammatory and analgesic agents. These studies involve complex synthetic pathways leading to compounds with significant biological activities, indicating a broad range of possible applications in drug development (Abu‐Hashem et al., 2020).
Biological Activity and Molecular Interactions
Another area of interest is the synthesis and evaluation of compounds for their biological activities, including antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has been explored, with some compounds displaying good or moderate activities against various microorganisms. This research direction underscores the potential for developing new antimicrobial agents based on structurally related compounds (Bektaş et al., 2007).
Carbonic Anhydrase Inhibition
Compounds structurally related to "this compound" have been investigated as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration (IC50) values. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-24-17-10-15(11-18(25-2)19(17)26-3)20(23)21-12-16(14-4-9-28-13-14)22-5-7-27-8-6-22/h4,9-11,13,16H,5-8,12H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMWMBQGYQIODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.